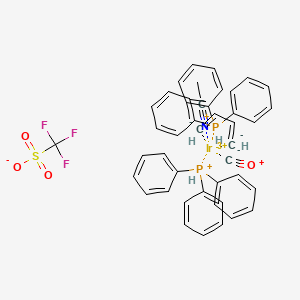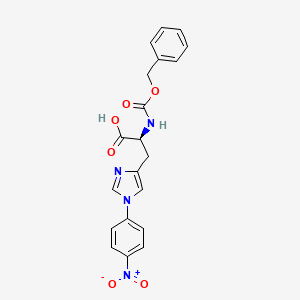
Z-His(Dnp)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-His(Dnp)-OH, also known as Nα-benzyloxycarbonyl-Nπ-2,4-dinitrophenyl-L-histidine, is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group at the N-terminal and a 2,4-dinitrophenyl (Dnp) group attached to the imidazole ring of histidine. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-His(Dnp)-OH typically involves the protection of the histidine amino group with a benzyloxycarbonyl (Z) group and the subsequent introduction of the 2,4-dinitrophenyl (Dnp) group to the imidazole ring. The process generally follows these steps:
Protection of Histidine: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Introduction of Dnp Group: The protected histidine is then reacted with 2,4-dinitrofluorobenzene to introduce the Dnp group to the imidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Z-His(Dnp)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Z and Dnp protecting groups under acidic or basic conditions.
Substitution Reactions: The Dnp group can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Z group, while the Dnp group can be removed using hydrazine.
Substitution: Nucleophiles such as amines or thiols can react with the Dnp group under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected histidine and substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Z-His(Dnp)-OH has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of complex peptides.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the investigation of protease activity.
Medical Research: this compound is used in the development of diagnostic assays and therapeutic agents.
Industrial Applications: It is employed in the production of peptide-based drugs and biochemical reagents.
作用機序
The mechanism of action of Z-His(Dnp)-OH involves its interaction with specific enzymes or receptors. The Dnp group acts as a chromophore, allowing for the detection and quantification of enzyme activity. The compound’s molecular targets include proteases and other enzymes that recognize the histidine residue.
類似化合物との比較
Similar Compounds
Z-His-OBzl: Nα-benzyloxycarbonyl-L-histidine benzyl ester.
Z-His-OH: Nα-benzyloxycarbonyl-L-histidine.
Uniqueness
Z-His(Dnp)-OH is unique due to the presence of the Dnp group, which provides a chromophoric property that is useful in analytical applications. This distinguishes it from other similar compounds that lack this feature.
特性
分子式 |
C20H18N4O6 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
(2S)-3-[1-(4-nitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N4O6/c25-19(26)18(22-20(27)30-12-14-4-2-1-3-5-14)10-15-11-23(13-21-15)16-6-8-17(9-7-16)24(28)29/h1-9,11,13,18H,10,12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |
InChIキー |
JNYFWOQWUHMFRU-SFHVURJKSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
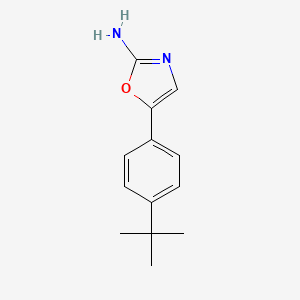
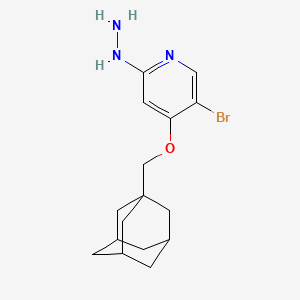
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
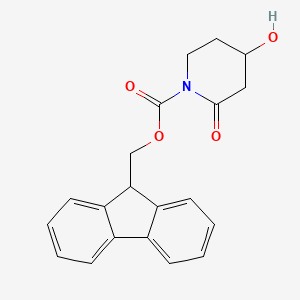
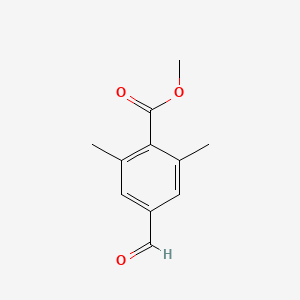
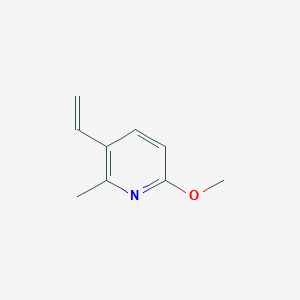
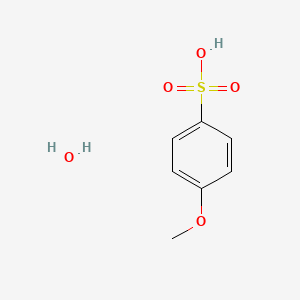
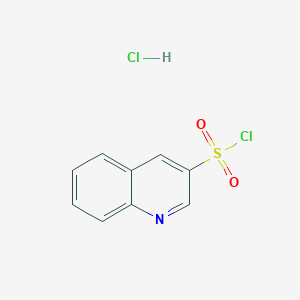
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)


